molecular formula C15H10N6O B3410402 N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 896904-00-0

N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B3410402
CAS RN: 896904-00-0
M. Wt: 290.28 g/mol
InChI Key: CPZSHNXIZRPYTH-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as CTB or Compound 1, is a chemical compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to work by modulating the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide is that it has been shown to have a good safety profile in animal studies. It has also been shown to have a relatively long half-life, which may make it a good candidate for use in chronic conditions. However, one limitation of N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide is that it is not very water-soluble, which may make it difficult to administer in certain formulations.

Future Directions

There are a number of potential future directions for research on N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential use in the treatment of cancer. N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in animal models, and further studies could explore its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have neuroprotective effects in animal models, and further studies could explore its potential as a treatment for these conditions. Additionally, further studies could explore the mechanism of action of N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide and identify potential targets for drug development.

Scientific Research Applications

N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

N-(2-cyanophenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6O/c16-9-12-4-1-2-7-14(12)18-15(22)11-5-3-6-13(8-11)21-10-17-19-20-21/h1-8,10H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZSHNXIZRPYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyanophenyl)-3-(1H-tetrazol-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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